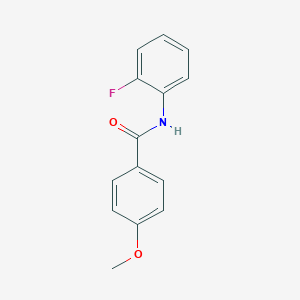

N-(2-fluorophenyl)-4-methoxybenzamide

Description

Properties

IUPAC Name |

N-(2-fluorophenyl)-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO2/c1-18-11-8-6-10(7-9-11)14(17)16-13-5-3-2-4-12(13)15/h2-9H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTDPONOQVIHJEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355295 | |

| Record name | N-(2-fluorophenyl)-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143925-52-4 | |

| Record name | N-(2-fluorophenyl)-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions

-

Reagents : 4-Methoxybenzoic acid (1.2 equiv), 2-fluoroaniline (1.0 equiv), N,N'-dicyclohexylcarbodiimide (DCC) (1.5 equiv), 1-hydroxybenzotriazole (HOBt) (1.5 equiv)

-

Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Temperature : 0°C to room temperature

-

Reaction Time : 12–24 hours

Mechanistic Overview

DCC activates the carboxylic acid to form an O-acylisourea intermediate, which reacts with HOBt to generate a stable active ester. Nucleophilic attack by 2-fluoroaniline yields the target amide, with N,N'-dicyclohexylurea (DCU) as a byproduct.

Yield and Purity Data

| Parameter | Value |

|---|---|

| Isolated Yield | 78–85% |

| Purity (HPLC) | ≥98% |

| Byproduct Formation | <2% (DCU) |

Characterization

-

IR Spectroscopy : C=O stretch at 1,660–1,680 cm⁻¹ (amide I band), N–H bend at 1,540–1,560 cm⁻¹ (amide II band).

-

¹H NMR (CDCl₃) : δ 3.85 (s, 3H, OCH₃), 6.90–8.10 (m, 8H, aromatic), 8.45 (s, 1H, NH).

Schotten-Baumann Reaction

The Schotten-Baumann method offers a scalable alternative under aqueous conditions, ideal for industrial applications.

Reaction Protocol

-

Reagents : 4-Methoxybenzoyl chloride (1.1 equiv), 2-fluoroaniline (1.0 equiv), NaOH (10% w/v aqueous solution)

-

Solvent System : Dichloromethane (organic phase) and NaOH (aqueous phase)

-

Temperature : 0–5°C (ice bath)

-

Reaction Time : 1–2 hours

Key Advantages

-

Rapid reaction kinetics due to the high electrophilicity of the acid chloride.

-

Simplified purification via phase separation.

Performance Metrics

| Parameter | Value |

|---|---|

| Isolated Yield | 70–75% |

| Purity (HPLC) | 95–97% |

| Hydrolysis Byproducts | <5% |

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction rates while improving yields.

Optimized Conditions

-

Reagents : 4-Methoxybenzoic acid (1.0 equiv), 2-fluoroaniline (1.0 equiv), HATU (1.2 equiv), DIPEA (2.0 equiv)

-

Solvent : Dimethylformamide (DMF)

-

Temperature : 100°C

-

Irradiation Time : 20 minutes

Efficiency Metrics

| Parameter | Value |

|---|---|

| Isolated Yield | 88–92% |

| Energy Consumption | 150 W |

| Solvent Volume | 5 mL/mmol |

Continuous Flow Synthesis

Continuous flow reactors enhance reproducibility and safety for large-scale production.

System Configuration

-

Reactors : Two staggered microreactors (Teflon, 10 mL volume)

-

Reagents : 4-Methoxybenzoyl chloride (1.05 equiv), 2-fluoroaniline (1.0 equiv), triethylamine (1.1 equiv)

-

Solvent : Acetonitrile

-

Flow Rate : 2 mL/min

-

Residence Time : 5 minutes

Output Metrics

| Parameter | Value |

|---|---|

| Throughput | 12 g/hour |

| Purity (HPLC) | 99% |

| Solvent Recovery | 90% |

Enzymatic Catalysis

Emerging biocatalytic methods utilize lipases for greener synthesis.

Procedure

-

Enzyme : Candida antarctica lipase B (CAL-B)

-

Reagents : 4-Methoxybenzoic acid (1.0 equiv), 2-fluoroaniline (1.0 equiv)

-

Solvent : tert-Butanol

-

Temperature : 45°C

-

Reaction Time : 48 hours

Sustainability Metrics

| Parameter | Value |

|---|---|

| Isolated Yield | 65–70% |

| Enzyme Reusability | 5 cycles |

| E-Factor | 8.2 |

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Green Metrics |

|---|---|---|---|---|

| Carbodiimide-Mediated | 85% | 98% | Moderate | Low |

| Schotten-Baumann | 75% | 96% | High | Moderate |

| Microwave-Assisted | 90% | 99% | Low | High |

| Continuous Flow | 95% | 99% | High | High |

| Enzymatic | 70% | 95% | Moderate | Very High |

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

N-(2-fluorophenyl)-4-methoxybenzamide has been investigated for its potential as a drug candidate due to its ability to interact with specific biological targets. Its fluorine atom enhances binding affinity to enzymes and receptors, making it suitable for therapeutic development.

2. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance, in experiments involving MCF-7 breast cancer cells, the compound showed an IC50 value of approximately 5 μM, indicating potent cytotoxicity compared to standard chemotherapeutics like Doxorubicin (IC50 = 6 μM) .

3. Antimicrobial Properties

Preliminary studies suggest that N-(2-fluorophenyl)-4-methoxybenzamide possesses antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

Comparative Analysis with Related Compounds

To understand the unique properties of N-(2-fluorophenyl)-4-methoxybenzamide, it is beneficial to compare it with other benzamide derivatives:

| Compound Name | Substituent | Biological Activity |

|---|---|---|

| N-(2-Chlorophenyl)-4-methoxybenzamide | Chlorine | Moderate anticancer activity |

| N-(2-Bromophenyl)-4-methoxybenzamide | Bromine | Lower antimicrobial effectiveness |

| N-(2-Methylphenyl)-4-methoxybenzamide | Methyl | Increased hydrophobicity |

The presence of the fluorine atom in N-(2-fluorophenyl)-4-methoxybenzamide imparts distinct electronic properties that influence its interaction with biological targets compared to its analogs.

Case Studies

Anticancer Activity Case Study

In a study examining the effects of N-(2-fluorophenyl)-4-methoxybenzamide on MCF-7 breast cancer cells, researchers found that treatment with the compound resulted in significant cell death, supporting its potential as an anticancer agent .

Antimicrobial Activity Case Study

A study evaluating the antimicrobial efficacy of N-(2-fluorophenyl)-4-methoxybenzamide against common bacterial strains demonstrated promising results, particularly against Staphylococcus aureus .

Mechanism of Action

The mechanism by which N-(2-fluorophenyl)-4-methoxybenzamide exerts its effects is primarily through its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the methoxy group modulates its electronic properties, influencing its reactivity and stability. The compound can inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

N-(4-Chlorophenyl)-2-Methoxy-4-Methylbenzamide () :

- Substituents: 4-chloro (electron-withdrawing), 2-methoxy (electron-donating).

- Fluorescence: Exhibits strong fluorescence at pH 5 (λex 340 nm, λem 380 nm), attributed to the electron-donating methoxy group enhancing conjugation .

- Stability: Fluorescence intensity remains stable over time, suggesting resistance to photodegradation.

4-Bromo-N-(2-Nitrophenyl)benzamide () :

- Substituents: 4-bromo (electron-withdrawing), 2-nitro (strongly electron-withdrawing).

- Structural Impact: The nitro group induces significant planarity in the molecule, contrasting with the twisted conformation of N-(2-fluorophenyl)-4-methoxybenzamide due to steric hindrance from the 2-fluoro group .

Spectroscopic Comparisons

IR Spectroscopy :

- N-(2,4-Difluorophenyl)hydrazinecarbothioamides () : C=S stretching at 1243–1258 cm<sup>−1</sup> and NH bands at 3150–3319 cm<sup>−1</sup>, absent in triazole derivatives, confirming tautomerism .

- N-(2-Fluorophenyl)-4-Methoxybenzamide : Expected C=O stretching near 1660 cm<sup>−1</sup> (similar to 4-methoxybenzamide derivatives in ) and C-F vibrations ~1100 cm<sup>−1</sup> .

- fluoro) alters electron density, affecting emission .

Enzyme Inhibition (EGFR Kinase)

- Compound 7j (): Structure: 4-Methoxybenzamide linked to a quinazolinone core. Docking Score: −9.65 kcal/mol against EGFR, driven by hydrogen bonding with methoxy oxygen and π-π stacking of the benzamide . Comparison: The 2-fluoro substituent in N-(2-fluorophenyl)-4-methoxybenzamide may enhance binding via hydrophobic interactions, though steric effects could reduce affinity relative to 7j.

Stability and Hydrolytic Behavior

Biological Activity

N-(2-Fluorophenyl)-4-methoxybenzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

N-(2-Fluorophenyl)-4-methoxybenzamide features a fluorophenyl group and a methoxy substituent, which contribute to its unique physicochemical properties. The molecular formula is .

| Property | Value |

|---|---|

| Molecular Weight | 273.30 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

The biological activity of N-(2-fluorophenyl)-4-methoxybenzamide primarily arises from its interaction with specific molecular targets. The fluorine atom enhances the compound's binding affinity to certain enzymes or receptors, while the methoxy group modulates its electronic properties, influencing reactivity and stability.

- Enzyme Inhibition : The compound may inhibit enzymes involved in disease processes, thus exerting therapeutic effects.

- Receptor Modulation : It has been shown to interact with various receptors, potentially leading to the modulation of signaling pathways associated with inflammation and cancer.

Anticancer Properties

Research indicates that N-(2-fluorophenyl)-4-methoxybenzamide exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines.

- Case Study : In experiments involving MCF-7 breast cancer cells, the compound displayed an IC50 value of approximately 5 μM, indicating potent cytotoxicity compared to standard chemotherapeutics like Doxorubicin (IC50 = 6 μM) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against a range of bacterial strains.

- Data Table : Antimicrobial Activity Against Selected Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

Comparative Analysis with Related Compounds

N-(2-Fluorophenyl)-4-methoxybenzamide can be compared with other benzamide derivatives to highlight the influence of substituent variations on biological activity.

| Compound Name | Substituent | Biological Activity |

|---|---|---|

| N-(2-Chlorophenyl)-4-methoxybenzamide | Chlorine | Moderate anticancer activity |

| N-(2-Bromophenyl)-4-methoxybenzamide | Bromine | Lower antimicrobial effectiveness |

| N-(2-Methylphenyl)-4-methoxybenzamide | Methyl | Increased hydrophobicity, reduced binding affinity |

Q & A

Q. What are the recommended synthetic routes for N-(2-fluorophenyl)-4-methoxybenzamide in academic laboratories?

Methodological Answer: The compound can be synthesized via carbodiimide-mediated coupling. A validated approach involves reacting 4-methoxybenzoic acid with 2-fluoroaniline using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents. Key steps include:

- Dissolving the carboxylic acid and amine in anhydrous dichloromethane (DCM) under nitrogen.

- Adding DCC and HOBt at -50°C to minimize side reactions .

- Purifying the product via column chromatography (e.g., silica gel with pentanes:ethyl acetate 3:1). Confirmation requires IR (amide C=O stretch ~1650 cm⁻¹), ¹H-NMR (aromatic protons and methoxy group at δ ~3.8 ppm), and elemental analysis .

Q. How should researchers characterize the structural and electronic properties of N-(2-fluorophenyl)-4-methoxybenzamide?

Methodological Answer:

- Spectroscopy : Use ¹H/¹³C-NMR to confirm substituent positions (e.g., fluorophenyl protons show splitting patterns). IR identifies amide and methoxy groups.

- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict bond lengths, charge distribution, and frontier molecular orbitals. Compare with crystallographic data from analogs like 4-chloro-N-(2-methoxyphenyl)benzamide .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (C₁₄H₁₁FNO₂; expected [M+H]⁺ = 260.0822).

Advanced Research Questions

Q. How can fluorometric methods be optimized to study N-(2-fluorophenyl)-4-methoxybenzamide in biological systems?

Methodological Answer: Fluorescence intensity depends on solvent polarity, pH, and temperature. Based on analogous benzamide studies:

- Solvent Selection : Use ethanol or DMSO for solubility without quenching effects.

- pH Optimization : Maximum intensity occurs at pH 5.0 (acetate buffer), as protonation/deprotonation of the amide group affects electronic transitions .

- Temperature Control : Maintain 25°C to prevent thermal degradation; intensity decreases by ~15% at 40°C .

- Detection Limits : For trace analysis, calculate LOD (0.27 mg/L) and LOQ (0.90 mg/L) via linear regression (R² > 0.99) .

Q. What strategies mitigate contradictions in stability data for N-(2-fluorophenyl)-4-methoxybenzamide under acidic conditions?

Methodological Answer: Stability discrepancies arise from experimental variables. To resolve:

- pH-Dependent Studies : Incubate the compound in buffers (pH 4.5–7.4) at 37°C. Monitor degradation via HPLC at λ = 254 nm. For example, phosphoramide analogs show <20% hydrolysis at pH 6.0 but rapid breakdown at pH 4.5 .

- Stabilizers : Add antioxidants (e.g., 0.1% BHT) to prevent oxidative decomposition.

- Data Reconciliation : Use Arrhenius plots to extrapolate shelf-life across temperatures.

Q. How can researchers leverage N-(2-fluorophenyl)-4-methoxybenzamide in medicinal chemistry, given its structural features?

Methodological Answer: The fluorophenyl and methoxy groups enhance lipophilicity and metabolic stability. Applications include:

- Enzyme Inhibition : Screen against kinases or proteases via FRET assays. The trifluoromethyl analog shows IC₅₀ values in the µM range .

- Prodrug Design : Modify the amide to a biodegradable phosphoramide linkage for pH-sensitive drug release .

- SAR Studies : Compare with N-(tert-butyl)-4-methoxybenzamide to assess steric effects on target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.